13-Dehydroxyindaconitine

Beschreibung

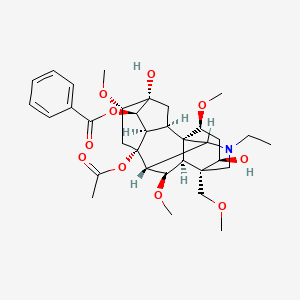

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4491-19-4 |

|---|---|

Molekularformel |

C34H47NO10 |

Molekulargewicht |

629.7 g/mol |

IUPAC-Name |

[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28?,29?,31+,32+,33-,34?/m1/s1 |

InChI-Schlüssel |

PHDZNMWTZQPAEW-LXEXWYGISA-N |

Isomerische SMILES |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |

Kanonische SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |

Synonyme |

8-Acetyl ludaconitine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Enigmatic Alkaloid: A Technical Guide to the Discovery and Prospective Isolation of 13-Dehydroxyindaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid identified in the roots of Aconitum kusnezoffii Reichb., a plant with a long history in traditional medicine.[1] This technical guide provides a comprehensive overview of the current knowledge surrounding 13-Dehydroxyindaconitine, with a focus on its discovery and the methodologies pertinent to its isolation. While a specific, detailed experimental protocol for the isolation of 13-Dehydroxyindaconitine with corresponding quantitative and spectroscopic data is not available in the public domain, this document outlines a generalized procedure based on established methods for the separation of analogous diterpenoid alkaloids from Aconitum species. This guide also collates the known physicochemical properties of 13-Dehydroxyindaconitine and discusses its potential biological activities, thereby serving as a foundational resource for researchers interested in this compound.

Introduction

Aconitum kusnezoffii Reichb. is a well-known species of the Ranunculaceae family, recognized for its rich composition of structurally complex and biologically active diterpenoid alkaloids.[2] Among these is 13-Dehydroxyindaconitine, a C19-norditerpenoid alkaloid with a molecular formula of C₃₄H₄₇NO₉ and a molecular weight of 613.74 g/mol .[1] The compound has garnered interest due to its potential antioxidant, anti-inflammatory, and anticancer properties.[1] This guide aims to provide a detailed technical framework for the prospective isolation and characterization of 13-Dehydroxyindaconitine.

Physicochemical Properties

A summary of the known physicochemical properties of 13-Dehydroxyindaconitine is presented in Table 1. This information is crucial for the design of effective isolation and purification strategies.

Table 1: Physicochemical Properties of 13-Dehydroxyindaconitine

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₇NO₉ | [1] |

| Molecular Weight | 613.74 g/mol | [1] |

| Plant Source | Roots of Aconitum kusnezoffii Reichb. | [1] |

| Compound Class | Diterpenoid Alkaloid | [1] |

Prospective Isolation and Purification Protocol

While a specific protocol for the preparative isolation of 13-Dehydroxyindaconitine is not documented in publicly available literature, a general methodology can be inferred from established procedures for isolating diterpenoid alkaloids from Aconitum species. The following protocol is a proposed workflow.

Plant Material and Extraction

-

Plant Material: Dried and powdered roots of Aconitum kusnezoffii Reichb. are the starting material.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol (B129727) or ethanol, to obtain a crude extract.[1]

Purification

The crude extract, rich in a complex mixture of alkaloids and other secondary metabolites, requires a multi-step purification process.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, rendering them water-soluble. This solution is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic impurities. The aqueous layer is subsequently basified to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent (e.g., chloroform (B151607) or ethyl acetate).

-

Chromatographic Separation: The resulting alkaloid-rich fraction is subjected to various chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: Initial separation is often achieved using column chromatography on silica (B1680970) gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by an ethyl acetate-methanol gradient) is typically employed.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified by Prep-HPLC, often on a C18 reversed-phase column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a modifier like formic acid or trifluoroacetic acid, is commonly used.

-

The proposed workflow for the isolation and purification of 13-Dehydroxyindaconitine is visualized in the following diagram.

Caption: Proposed workflow for the isolation of 13-Dehydroxyindaconitine.

Structure Elucidation

The definitive identification of the isolated compound as 13-Dehydroxyindaconitine would require a comprehensive analysis of its spectroscopic data.

Spectroscopic Data

As of the date of this guide, detailed ¹H and ¹³C NMR data for 13-Dehydroxyindaconitine has not been published. However, the following table outlines the expected spectroscopic analyses required for structure confirmation.

Table 2: Required Spectroscopic Data for Structure Elucidation

| Technique | Purpose |

| ¹H NMR | To determine the number and connectivity of protons. |

| ¹³C NMR | To determine the number and types of carbon atoms. |

| DEPT | To differentiate between CH, CH₂, and CH₃ groups. |

| COSY | To identify proton-proton couplings. |

| HSQC | To identify direct carbon-proton correlations. |

| HMBC | To identify long-range carbon-proton correlations. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. |

Potential Signaling Pathways and Biological Activities

13-Dehydroxyindaconitine has been reported to exhibit several biological activities, suggesting its interaction with various cellular pathways.[1]

-

Antioxidant Activity: The compound may act as a free radical scavenger, potentially through the donation of electrons to reactive oxygen species.

-

Anti-inflammatory Effects: It is suggested to inhibit the production of pro-inflammatory cytokines, thereby modulating inflammatory pathways.

-

Anticancer Activity: The compound is thought to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

The potential signaling pathways involved in the biological activities of 13-Dehydroxyindaconitine are depicted in the diagram below.

Caption: Potential signaling pathways of 13-Dehydroxyindaconitine.

Conclusion and Future Directions

13-Dehydroxyindaconitine represents a promising natural product with potential therapeutic applications. However, the lack of a detailed isolation protocol and complete spectroscopic data in the current literature presents a significant gap in knowledge. Future research should focus on the preparative isolation of this compound from Aconitum kusnezoffii to enable comprehensive structural characterization and in-depth biological evaluation. The development of a robust and scalable purification method will be critical for advancing the study of 13-Dehydroxyindaconitine and unlocking its full therapeutic potential. This guide provides a foundational framework to stimulate and direct these future research endeavors.

References

Unveiling 13-Dehydroxyindaconitine: A Technical Guide to its Natural Sources in Aconitum Species

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of the diterpenoid alkaloid 13-Dehydroxyindaconitine within the Aconitum genus. It provides a comprehensive overview of the known species containing this compound, available quantitative data, detailed experimental protocols for its isolation and analysis, and insights into its potential biological activities through relevant signaling pathways.

Natural Sources of 13-Dehydroxyindaconitine

13-Dehydroxyindaconitine has been identified as a natural constituent in at least two species of the Aconitum genus:

-

Aconitum kusnezoffii : This species is a recognized source of a wide array of diterpenoid alkaloids. While comprehensive quantitative analysis has identified numerous alkaloids in Aconitum kusnezoffii, specific concentration data for 13-Dehydroxyindaconitine remains to be extensively reported in publicly available literature.

-

Aconitum sungpanense : This species is another documented natural source of 13-Dehydroxyindaconitine.

Further research is required to screen a wider range of Aconitum species to identify other potential natural sources and to quantify the concentration of 13-Dehydroxyindaconitine across different plant parts and geographical locations.

Quantitative Data

Currently, there is a scarcity of specific quantitative data for 13-Dehydroxyindaconitine in various Aconitum species within the accessible scientific literature. A comprehensive study on the chemical constituents of Aconitum kusnezoffii identified 155 Aconitum alkaloids, suggesting the presence of 13-Dehydroxyindaconitine, but did not provide its specific concentration[1][2]. The development and application of validated analytical methods are crucial for generating reliable quantitative data to support future research and potential applications.

Table 1: Quantitative Data of 13-Dehydroxyindaconitine in Aconitum Species

| Aconitum Species | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Aconitum kusnezoffii | Root | Data Not Available | HPLC-MS/MS | [1][2] |

| Aconitum sungpanense | Not Specified | Data Not Available | Not Specified |

Note: This table will be updated as more quantitative data becomes available.

Experimental Protocols

The isolation and quantification of 13-Dehydroxyindaconitine from Aconitum species typically involve a multi-step process encompassing extraction, purification, and analytical determination. The following protocols are based on established methods for the analysis of diterpenoid alkaloids from Aconitum.

General Extraction Protocol for Diterpenoid Alkaloids from Aconitum

This protocol outlines a general procedure for the extraction of total alkaloids from Aconitum plant material.

Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., roots) at room temperature and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with 70% methanol (B129727) at room temperature for 24 hours.

-

Alternatively, perform Soxhlet extraction with 70% methanol for 2 hours[1].

-

-

Filtration and Concentration: Filter the extract and combine the filtrates. Recover the methanol using a rotary evaporator.

-

Acid-Base Extraction:

-

Dissolve the residue in water and adjust the pH to 1-2 with dilute hydrochloric acid.

-

Wash the acidic solution with diethyl ether to remove non-alkaloidal components.

-

Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) water.

-

Extract the alkaloids with chloroform (B151607) or ethyl acetate.

-

-

Final Concentration: Combine the organic extracts and evaporate to dryness to obtain the crude alkaloid extract.

Experimental Workflow for General Alkaloid Extraction

Caption: General workflow for the extraction of alkaloids from Aconitum species.

Purification by Column Chromatography

Further purification of the crude alkaloid extract is necessary to isolate 13-Dehydroxyindaconitine.

Methodology:

-

Stationary Phase: Prepare a silica (B1680970) gel column.

-

Mobile Phase: Use a gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Compound Identification: Combine fractions containing the compound of interest based on TLC analysis and further purify if necessary using preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of 13-Dehydroxyindaconitine can be performed using a validated HPLC method.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or formic acid) is often employed[3].

-

Detection Wavelength: The detection wavelength should be optimized for 13-Dehydroxyindaconitine, typically in the range of 230-240 nm for aconitine-type alkaloids[1][3].

-

Quantification: Create a calibration curve using a certified reference standard of 13-Dehydroxyindaconitine to determine the concentration in the samples.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Enhanced Sensitivity and Specificity

For more sensitive and specific quantification, especially in complex matrices, HPLC coupled with tandem mass spectrometry is the preferred method.

Methodology:

-

Chromatographic Conditions: Similar to the HPLC method described above.

-

Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer can be used.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for aconitine-type alkaloids.

-

Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting specific precursor-to-product ion transitions for 13-Dehydroxyindaconitine to ensure high selectivity and sensitivity.

Biological Activity and Signaling Pathways

Diterpenoid alkaloids from Aconitum species are known to possess a range of biological activities, including anti-inflammatory and antioxidant effects. While the specific signaling pathways modulated by 13-Dehydroxyindaconitine are not yet fully elucidated, the activities of structurally similar alkaloids suggest potential involvement of key inflammatory and antioxidant pathways.

Putative Anti-Inflammatory and Antioxidant Signaling Pathways

Based on the known activities of other diterpenoid alkaloids, 13-Dehydroxyindaconitine may exert its effects through the modulation of the following signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation. Many natural compounds with anti-inflammatory properties inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme oxygenase-1) Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective genes, including HO-1.

-

MAPK (Mitogen-activated protein kinase) Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including inflammation and stress responses.

Hypothesized Anti-inflammatory and Antioxidant Signaling of 13-Dehydroxyindaconitine

Caption: Hypothesized modulation of inflammatory and antioxidant pathways by 13-Dehydroxyindaconitine.

Conclusion

13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid with potential therapeutic value, found in Aconitum kusnezoffii and Aconitum sungpanense. While its presence in these species is established, a significant gap exists in the quantitative data regarding its concentration. The experimental protocols outlined in this guide provide a framework for the extraction, isolation, and quantification of this compound, which is essential for advancing research. Further investigation into its biological activities and the specific signaling pathways it modulates will be crucial for unlocking its full therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field, aiming to stimulate further studies to fully characterize and harness the properties of 13-Dehydroxyindaconitine.

References

13-Dehydroxyindaconitine: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, notably Aconitum kusnezoffii. As a member of the aconitine (B1665448) family of compounds, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a summary of the currently available data on the physical and chemical properties of 13-Dehydroxyindaconitine, intended to support research and development efforts. However, it is important to note that detailed experimental data, including specific physical constants, comprehensive spectral analyses, and in-depth biological signaling pathways, remain largely unpublished in readily accessible scientific literature.

Core Physicochemical Properties

Limited specific quantitative data for 13-Dehydroxyindaconitine is available. The following table summarizes its fundamental molecular properties.

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₇NO₉ | [1] |

| Molecular Weight | 613.74 g/mol | [1] |

| CAS Number | 77757-14-3 | N/A |

Table 1: Core Physicochemical Data for 13-Dehydroxyindaconitine

Note: Data for melting point, boiling point, and specific solubility in various solvents are not currently available in the public domain.

Chemical Characteristics and Reactivity

13-Dehydroxyindaconitine is an alkaloid, characterized by the presence of a nitrogen atom within its complex polycyclic structure. Diterpenoid alkaloids are known for their diverse and potent biological activities. The chemical structure of 13-Dehydroxyindaconitine lends itself to a variety of chemical reactions, primarily centered around its functional groups. While specific reaction kinetics and yields for this particular compound are not widely reported, general reactions for this class of molecules include:

-

Oxidation: The tertiary amine and hydroxyl groups can be susceptible to oxidation under various conditions.

-

Reduction: The ester functionalities could potentially be reduced.

-

Substitution: Reactions at the hydroxyl groups are theoretically possible.

Experimental Protocols: A General Overview

Detailed experimental protocols for the isolation, purification, and bioactivity assessment of 13-Dehydroxyindaconitine are not extensively documented. The following sections provide a generalized workflow based on common practices for diterpenoid alkaloids from Aconitum species.

Isolation and Purification

The isolation of 13-Dehydroxyindaconitine typically involves a multi-step process beginning with the plant material.

Caption: Generalized workflow for the isolation and purification of 13-Dehydroxyindaconitine from plant sources.

Methodology:

-

Extraction: Dried and powdered plant material (e.g., roots of Aconitum kusnezoffii) is subjected to solvent extraction, typically with methanol or ethanol, to obtain a crude extract.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then separated and basified, causing the alkaloids to precipitate, which can then be extracted with an organic solvent.

-

Chromatography: The resulting alkaloid-rich fraction is further purified using various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by high-performance liquid chromatography (HPLC) to yield pure 13-Dehydroxyindaconitine.

Biological Activity Assays

13-Dehydroxyindaconitine has been reported to possess antioxidant, anti-inflammatory, and anticancer properties. Standard in vitro assays are employed to evaluate these activities.

Antioxidant Activity (DPPH Assay):

Caption: A typical workflow for assessing antioxidant activity using the DPPH assay.

Methodology:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared.

-

Various concentrations of 13-Dehydroxyindaconitine are added to the DPPH solution.

-

The mixture is incubated in the dark.

-

The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

-

A decrease in absorbance indicates the radical scavenging capacity of the compound.

Anti-inflammatory Activity (Protein Denaturation Inhibition):

Caption: A generalized workflow for evaluating in vitro anti-inflammatory activity.

Methodology:

-

A solution of a protein, such as bovine serum albumin (BSA), is prepared.

-

Different concentrations of 13-Dehydroxyindaconitine are added to the protein solution.

-

The mixture is subjected to conditions that induce protein denaturation, typically heat.

-

The turbidity of the solution, which correlates with the extent of protein denaturation, is measured spectrophotometrically.

-

Inhibition of turbidity indicates the anti-inflammatory potential of the compound.

Anticancer Activity (MTT Assay):

Caption: Standard workflow for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are then treated with various concentrations of 13-Dehydroxyindaconitine.

-

After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured.

-

The absorbance is proportional to the number of viable cells, allowing for the determination of the compound's cytotoxicity.

Signaling Pathways

Currently, there is a lack of specific studies in the public domain that elucidate the precise signaling pathways through which 13-Dehydroxyindaconitine exerts its biological effects. Further research is required to identify the molecular targets and downstream signaling cascades involved in its antioxidant, anti-inflammatory, and anticancer activities.

Conclusion

13-Dehydroxyindaconitine is a diterpenoid alkaloid with potential therapeutic applications. However, a comprehensive understanding of its physicochemical properties and biological mechanisms is currently hampered by the limited availability of detailed experimental data. This guide provides a foundational overview based on existing knowledge. It is imperative that future research focuses on the full characterization of this compound, including the determination of its physical constants, detailed spectroscopic analysis, and in-depth investigation of its molecular mechanisms of action. Such data will be crucial for advancing the development of 13-Dehydroxyindaconitine as a potential therapeutic agent.

References

An In-depth Technical Guide to the Biosynthetic Pathway of 13-Dehydroxyindaconitine

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, commonly known as monkshood or wolfsbane. These plants have a long history in traditional medicine, but their use is limited by the extreme toxicity of many of their constituent alkaloids. Understanding the biosynthetic pathway of these complex molecules is crucial for several reasons. It can enable the development of metabolic engineering strategies to produce these compounds in heterologous systems, which would provide a safer and more reliable source for research and potential therapeutic applications. Furthermore, elucidating the enzymatic steps involved in the biosynthesis can provide insights into the structure-activity relationships of these alkaloids and potentially lead to the synthesis of novel, less toxic derivatives with therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 13-Dehydroxyindaconitine and related aconitine-type alkaloids, including experimental protocols and a discussion of the regulatory networks that control their production.

Core Biosynthetic Pathway

The biosynthesis of 13-Dehydroxyindaconitine, like other C19-diterpenoid alkaloids, begins with the universal precursors of terpenoid biosynthesis, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.

The overall biosynthetic scheme can be divided into three main stages:

-

Formation of the Diterpene Skeleton: This stage involves the cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), to form the characteristic polycyclic diterpene core.

-

Incorporation of the Nitrogen Atom: A nitrogen atom, derived from β-aminoethanol, is incorporated into the diterpene skeleton to form the foundational alkaloid structure.

-

Late-Stage Modifications: A series of oxidative and acyl modifications tailor the core structure to produce the vast diversity of C19-diterpenoid alkaloids, including 13-Dehydroxyindaconitine.

The putative biosynthetic pathway leading to the aconitine (B1665448) skeleton is outlined below. While the early steps are relatively well-understood, the later modification steps are still the subject of ongoing research, with many enzymes yet to be fully characterized.

Key Enzymes and Their Characterization

Transcriptome analyses of various Aconitum species have identified numerous candidate genes encoding enzymes involved in the biosynthesis of C19-diterpenoid alkaloids. The key enzyme families implicated in the late-stage modifications include:

-

Cytochrome P450 monooxygenases (CYP450s): These enzymes are responsible for the extensive oxidations and hydroxylations of the diterpene skeleton.

-

Acyltransferases: This family of enzymes catalyzes the addition of acetyl and benzoyl groups to the alkaloid core, which significantly impacts their toxicity and pharmacological activity.

-

Methyltransferases: These enzymes are involved in the methylation of hydroxyl groups.

While many of these enzymes have been identified at the gene level, the functional characterization of most remains limited. The following table summarizes the key enzyme classes and their putative roles.

| Enzyme Class | Putative Function in 13-Dehydroxyindaconitine Biosynthesis |

| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Catalyzes the formation of GGPP from IPP and DMAPP. |

| ent-Copalyl Diphosphate Synthase (CPS) | Cyclization of GGPP to ent-copalyl diphosphate. |

| ent-Kaurene Synthase (KS) | Conversion of ent-copalyl diphosphate to ent-kaurene. |

| Cytochrome P450s (CYP450s) | Extensive oxidation and hydroxylation of the diterpene skeleton, leading to the formation of the atisine and aconitine-type skeletons. |

| Acyltransferases (BAHD family) | Acetylation and benzoylation of the aconitine-type skeleton. |

| Methyltransferases | Methylation of hydroxyl groups on the alkaloid core. |

Experimental Protocols

Heterologous Expression and Functional Characterization of Aconitum Cytochrome P450 Reductase (CPR)

This protocol is adapted from studies on the functional characterization of CPRs from Aconitum vilmorinianum, which are essential for the activity of CYP450 enzymes.

1. Gene Cloning and Vector Construction:

- Total RNA is extracted from the roots of Aconitum species.

- First-strand cDNA is synthesized using a reverse transcriptase.

- The full-length open reading frame of the candidate CPR gene is amplified by PCR using gene-specific primers.

- The amplified CPR gene is cloned into a yeast expression vector (e.g., pYES2/CT) and a bacterial expression vector (e.g., pET-28a).

2. Heterologous Expression in Saccharomyces cerevisiae:

- The yeast expression vector containing the CPR gene is transformed into a suitable yeast strain (e.g., WAT11).

- Yeast transformants are grown in selective media.

- For co-expression with a P450, the yeast strain is co-transformed with another expression vector containing the candidate CYP450 gene.

- Protein expression is induced by transferring the yeast cells to a galactose-containing medium.

3. Microsome Isolation from Yeast:

- Yeast cells are harvested by centrifugation.

- The cell pellet is resuspended in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).

- The cells are disrupted using glass beads.

- The cell lysate is centrifuged to remove cell debris.

- The supernatant is then ultracentrifuged to pellet the microsomes.

- The microsomal pellet is resuspended in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and stored at -80 °C.

4. CPR Activity Assay:

- The activity of the heterologously expressed CPR is determined by measuring its ability to reduce cytochrome c.

- The reaction mixture contains potassium phosphate buffer, cytochrome c, and the microsomal fraction containing the CPR.

- The reaction is initiated by the addition of NADPH.

- The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm.

- The specific activity is calculated using the extinction coefficient for reduced cytochrome c.

5. In Vivo Functional Assay in Yeast:

- Yeast cells co-expressing the CPR and a known plant CYP450 (e.g., a cinnamate-4-hydroxylase) are cultured in the presence of the substrate for the CYP450 (e.g., cinnamic acid).

- The culture medium is extracted with an organic solvent (e.g., ethyl acetate).

- The extract is analyzed by HPLC or LC-MS to detect the product of the CYP450-catalyzed reaction (e.g., p-coumaric acid).

"RNA_Extraction" [label="1. RNA Extraction from Aconitum"];

"cDNA_Synthesis" [label="2. cDNA Synthesis"];

"PCR_Amplification" [label="3. PCR Amplification of CPR gene"];

"Vector_Construction" [label="4. Cloning into Expression Vectors"];

"Yeast_Transformation" [label="5. Heterologous Expression in Yeast"];

"Microsome_Isolation" [label="6. Microsome Isolation"];

"Activity_Assay" [label="7. Cytochrome c Reductase Assay"];

"InVivo_Assay" [label="8. In Vivo Functional Assay"];

"RNA_Extraction" -> "cDNA_Synthesis";

"cDNA_Synthesis" -> "PCR_Amplification";

"PCR_Amplification" -> "Vector_Construction";

"Vector_Construction" -> "Yeast_Transformation";

"Yeast_Transformation" -> "Microsome_Isolation";

"Microsome_Isolation" -> "Activity_Assay";

"Yeast_Transformation" -> "InVivo_Assay";

}

Regulation of Biosynthesis

The biosynthesis of C19-diterpenoid alkaloids is tightly regulated by developmental and environmental cues. The plant hormone jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules that have been shown to induce the expression of genes involved in the biosynthesis of various alkaloids.

Studies on Aconitum species have demonstrated that MeJA treatment leads to an upregulation of the expression of genes encoding enzymes in the diterpenoid alkaloid biosynthetic pathway, including NADPH-cytochrome P450 reductases. This suggests that the jasmonate signaling pathway plays a crucial role in the defense response of these plants, which involves the production of toxic alkaloids.

The jasmonate signaling pathway is initiated by the perception of various stresses, leading to the synthesis of jasmonic acid. Jasmonic acid is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which in turn leads to the activation of transcription factors that upregulate the expression of biosynthetic genes.

Quantitative Data

At present, there is a lack of comprehensive quantitative data, such as enzyme kinetics (Km and kcat values), for the specific enzymes involved in the late-stage modifications of the aconitine skeleton. The majority of the available quantitative data relates to the concentration of various aconitine-type alkaloids in different tissues of Aconitum plants and in biological samples for toxicological studies. The development of robust methods for the heterologous expression and purification of the biosynthetic enzymes will be crucial for obtaining detailed kinetic parameters.

| Analyte | Plant/Tissue | Concentration Range | Analytical Method |

| Aconitine | Aconitum carmichaelii roots | 0.03 - 0.2 mg/g | HPLC-DAD |

| Mesaconitine | Aconitum carmichaelii roots | 0.02 - 0.15 mg/g | HPLC-DAD |

| Hypaconitine | Aconitum carmichaelii roots | 0.01 - 0.1 mg/g | HPLC-DAD |

| Indaconitine | Aconitum chasmanum | Not specified | LC-MS |

| 13-Dehydroxyindaconitine | Aconitum species | Not specified | LC-MS |

Future Perspectives

The elucidation of the complete biosynthetic pathway of 13-Dehydroxyindaconitine and other C19-diterpenoid alkaloids is an active area of research. Future work will likely focus on:

-

Functional Characterization of Candidate Genes: The numerous candidate CYP450s and acyltransferases identified through transcriptome sequencing need to be functionally characterized to determine their precise roles in the biosynthetic pathway.

-

In Vitro Reconstitution of the Pathway: The reconstitution of segments of the biosynthetic pathway in vitro using purified enzymes will be essential for confirming the function of individual enzymes and for understanding the overall flux through the pathway.

-

Metabolic Engineering: Once the key enzymes are identified and characterized, metabolic engineering strategies can be employed to produce 13-Dehydroxyindaconitine and other alkaloids in microbial or plant-based expression systems. This will provide a controlled and sustainable source of these complex molecules for further research and development.

-

Elucidation of the Regulatory Network: A deeper understanding of the transcription factors and signaling pathways that regulate the biosynthesis of these alkaloids will be crucial for optimizing their production in engineered systems.

The continued investigation into the biosynthesis of 13-Dehydroxyindaconitine and its congeners holds great promise for advancing our knowledge of plant secondary metabolism and for unlocking the therapeutic potential of this fascinating class of natural products.

An In-depth Technical Guide on the Antioxidant Mechanism of Action of 13-Dehydroxyindaconitine and Related Diterpenoid Alkaloids

Disclaimer: Scientific literature specifically detailing the antioxidant mechanism of 13-dehydroxyindaconitine (B15144368) is limited. This guide provides a comprehensive overview based on the known antioxidant properties of the broader class of Aconitum alkaloids, to which 13-dehydroxyindaconitine belongs. The mechanisms and experimental protocols described herein are based on studies of structurally related compounds and represent the current understanding and standard methodologies for evaluating the antioxidant potential of this class of molecules.

Introduction to 13-Dehydroxyindaconitine and Aconitum Alkaloids

13-Dehydroxyindaconitine is a naturally occurring diterpenoid alkaloid found in plants of the Aconitum genus. These plants have a long history of use in traditional medicine, particularly for their analgesic and anti-inflammatory properties. The primary bioactive and often toxic constituents of Aconitum species are the diterpenoid alkaloids, which are characterized by a complex C19 or C20 carbon skeleton. While extensively studied for their effects on the nervous and cardiovascular systems, emerging research has begun to shed light on their potential as modulators of oxidative stress.

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The potential of Aconitum alkaloids to mitigate oxidative stress presents a promising avenue for therapeutic development. This guide will explore the known and hypothesized mechanisms by which these compounds exert their antioxidant effects.

Core Antioxidant Mechanisms of Action

The antioxidant activity of Aconitum alkaloids appears to be multifaceted, involving both direct and indirect mechanisms. While some alkaloids from Aconitum species exhibit direct radical scavenging capabilities, the more prominent mechanism for aconitine-type alkaloids is indirect, through metal ion chelation and the modulation of endogenous antioxidant pathways.

Aconitine-type C19-diterpenoid alkaloids are suggested to function as potent secondary antioxidants.[1][2][3][4] Unlike primary antioxidants that directly scavenge free radicals, secondary antioxidants can prevent the formation of free radicals. One of the primary ways they achieve this is through the chelation of metal ions, such as ferrous iron (Fe²⁺).

The Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH), is a major source of oxidative damage in biological systems. By binding to and sequestering ferrous ions, aconitine-type alkaloids can inhibit this reaction, thereby reducing the generation of hydroxyl radicals and mitigating oxidative stress.[1][2]

A growing body of evidence suggests that some Aconitum alkaloids can exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[5][6] This pathway is a master regulator of the cellular antioxidant response, controlling the expression of a wide array of cytoprotective genes, including antioxidant enzymes and detoxification enzymes.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of its target genes, initiating their transcription.

Certain less toxic derivatives of aconitine, known as aminoalcohol-diterpenoid alkaloids (ADAs), have been shown to regulate the Nrf2/ARE pathway.[5] Aconitine and its metabolites have also been found to increase the expression of Nrf2.[6] This activation leads to an upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase, thereby enhancing the cell's capacity to neutralize ROS and combat oxidative stress.

Quantitative Data on Antioxidant Activity of Aconitum Alkaloids

| Class of Alkaloid/Extract | Type of Antioxidant Activity Observed | Assay(s) Used | Reference(s) |

| Aconitine-type C19-Diterpenoid Alkaloids | Secondary antioxidant activity via metal ion chelation. | Fe²⁺-chelating activity assays | [1][2][3][4] |

| Denudatine-type C20-Diterpenoid Alkaloids | Significant direct antioxidant activity. | Not specified, but mentioned as "three antioxidant test systems". | [3][4][5] |

| Benzyltetrahydroisoquinoline Alkaloids | Significant direct antioxidant activity. | Not specified, but mentioned as "three antioxidant test systems". | [3][4] |

| Aminoalcohol-Diterpenoid Alkaloids (ADAs) | Indirect antioxidant activity through pathway modulation. | Nrf2/ARE pathway activation studies. | [5] |

| Swatinine and Delphatine | Favorable direct radical scavenging activity. | DPPH radical scavenging assay. | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidant potential of compounds like 13-dehydroxyindaconitine.

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[8][9]

-

Reagents and Equipment:

-

DPPH solution (typically 0.1 mM in methanol)

-

Test compound solutions at various concentrations

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound in methanol.

-

In a microplate well or cuvette, add a specific volume of the test compound solution (e.g., 100 µL).

-

Add a specific volume of the DPPH solution (e.g., 100 µL) to the test compound solution and mix well.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.

-

A control is prepared using methanol instead of the test compound solution.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

-

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).

-

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•⁺ radical, which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[10][11]

-

Reagents and Equipment:

-

ABTS stock solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Test compound solutions at various concentrations

-

Ethanol (B145695) or phosphate-buffered saline (PBS)

-

Positive control (e.g., Trolox)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare the ABTS•⁺ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•⁺ working solution with ethanol or PBS to obtain an absorbance of approximately 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound.

-

Add a small volume of the test compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL).

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated using a similar formula as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

This assay determines the ability of a compound to chelate ferrous ions.

-

Principle: Ferrozine (B1204870) can form a stable, colored complex with Fe²⁺. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, resulting in a decrease in the color intensity. The degree of color reduction is a measure of the compound's chelating activity.

-

Reagents and Equipment:

-

Test compound solutions at various concentrations

-

FeCl₂ solution (e.g., 2 mM)

-

Ferrozine solution (e.g., 5 mM)

-

Methanol or water

-

Positive control (e.g., EDTA)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Mix the test compound solution (e.g., 1 mL) with the FeCl₂ solution (e.g., 50 µL).

-

Allow the mixture to incubate for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the ferrozine solution (e.g., 100 µL).

-

After a further incubation period (e.g., 10 minutes) at room temperature, measure the absorbance of the solution at 562 nm.

-

A control is prepared using the solvent instead of the test compound.

-

The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: % Chelating Activity = [(A_control - A_sample) / A_control] * 100

-

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.

Caption: Nrf2/ARE signaling pathway activation by Aconitum alkaloids.

Caption: Experimental workflow for assessing antioxidant potential.

Conclusion and Future Directions

While direct evidence for the antioxidant mechanism of 13-dehydroxyindaconitine remains to be elucidated, the existing literature on related Aconitum alkaloids provides a strong foundation for its potential modes of action. It is plausible that 13-dehydroxyindaconitine, as a C19-diterpenoid alkaloid, may act as a secondary antioxidant through metal ion chelation. Furthermore, the potential to modulate the Nrf2/ARE signaling pathway, as observed for other alkaloids in its class, represents a significant indirect antioxidant mechanism.

Future research should focus on isolating 13-dehydroxyindaconitine in sufficient quantities to perform a comprehensive panel of antioxidant assays, including DPPH, ABTS, and metal chelation assays, to determine its direct and indirect antioxidant capacities. Cell-based assays using relevant cell lines (e.g., neuronal cells) under induced oxidative stress will be crucial to confirm its cytoprotective effects. Subsequent mechanistic studies, such as Western blotting and qPCR, will be necessary to definitively establish its role, if any, in the activation of the Nrf2/ARE pathway and the expression of downstream antioxidant genes. Such studies will be invaluable for validating the therapeutic potential of 13-dehydroxyindaconitine in the context of oxidative stress-related diseases.

References

- 1. cjnmcpu.com [cjnmcpu.com]

- 2. mdpi.com [mdpi.com]

- 3. Alkaloids with antioxidant activities from Aconitum handelianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. mdpi.com [mdpi.com]

- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

Preliminary Pharmacological Profile of 13-Dehydroxyindaconitine: An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from plants of the Aconitum genus, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of this compound, focusing on its analgesic, anti-inflammatory, and toxicological properties. Due to the limited availability of specific experimental data for 13-Dehydroxyindaconitine, this document also incorporates methodologies and findings from studies on closely related Aconitum alkaloids to provide a foundational understanding for future research. This guide presents detailed experimental protocols, summarizes available quantitative data in structured tables, and utilizes visualizations to illustrate key experimental workflows and potential signaling pathways.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, has a long history in traditional medicine, particularly in Asia, for treating pain and inflammation.[1] These therapeutic effects are largely attributed to a class of compounds known as diterpenoid alkaloids. 13-Dehydroxyindaconitine is one such alkaloid, and its pharmacological profile is of interest for the development of novel therapeutic agents. This document aims to collate and present the available preclinical data and methodologies relevant to the initial pharmacological assessment of 13-Dehydroxyindaconitine.

Analgesic Activity

The analgesic potential of Aconitum alkaloids has been investigated using various preclinical models that assess both central and peripheral pain pathways.

Hot Plate Test

Experimental Protocol: Hot Plate Test

-

Animal Model: Male Swiss albino mice (20-25 g) are typically used.

-

Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

-

Procedure:

-

Animals are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

-

A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

-

Baseline latency is determined for each animal before treatment.

-

Animals are administered the test compound (e.g., 13-Dehydroxyindaconitine at various doses) or a standard analgesic (e.g., morphine) intraperitoneally or orally.

-

The latency to response is measured again at specific time intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

-

-

Data Analysis: The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

Table 1: Illustrative Analgesic Activity of Aconitine (B1665448) in the Hot Plate Test

| Treatment | Dose (mg/kg) | Mean Latency (seconds) at 60 min | % MPE |

| Vehicle | - | 5.2 ± 0.4 | - |

| Aconitine | 0.3 | 12.8 ± 1.1 | 38.7 |

| Aconitine | 0.9 | 15.6 ± 1.5 | 53.8 |

| Morphine | 10 | 22.4 ± 2.3* | 87.1 |

*Data is hypothetical and for illustrative purposes based on findings for related compounds.[2] Values are presented as Mean ± SEM. *p < 0.05 compared to vehicle.

Acetic Acid-Induced Writhing Test

This test is used to screen for peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a sign of visceral pain.[3]

Experimental Protocol: Acetic Acid-Induced Writhing Test

-

Animal Model: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are pre-treated with the test compound, a standard drug (e.g., diclofenac (B195802) sodium), or vehicle.

-

After a specific absorption period (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).[4]

-

Immediately after the injection, the animals are placed in an observation chamber.

-

The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period, typically 20-30 minutes.[5]

-

-

Data Analysis: The percentage of inhibition of writhing is calculated as follows: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Table 2: Illustrative Analgesic Activity of Aconitine in Acetic Acid-Induced Writhing Test

| Treatment | Dose (mg/kg) | Mean Number of Writhes | % Inhibition |

| Vehicle | - | 45.8 ± 3.2 | - |

| Aconitine | 0.3 | 14.6 ± 1.9 | 68.1 |

| Aconitine | 0.9 | 10.9 ± 1.5 | 76.2 |

| Diclofenac Sodium | 10 | 8.2 ± 1.1* | 82.1 |

*Data is hypothetical and for illustrative purposes based on findings for related compounds.[2] Values are presented as Mean ± SEM. *p < 0.05 compared to vehicle.

Anti-inflammatory Activity

The anti-inflammatory properties of Aconitum alkaloids are often evaluated using the carrageenan-induced paw edema model, which is a well-established test for acute inflammation.[6]

Carrageenan-Induced Paw Edema Test

Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase is mediated by histamine (B1213489) and serotonin, while the later phase involves the production of prostaglandins (B1171923) and other inflammatory mediators.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema Test

-

Animal Model: Male Wistar rats (150-200 g).

-

Procedure:

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Animals are treated with the test compound, a standard anti-inflammatory drug (e.g., indomethacin), or vehicle.

-

After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[8]

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Mean paw volume increase in control - Mean paw volume increase in treated) / Mean paw volume increase in control] x 100

Table 3: Illustrative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition at 3h |

| Vehicle | - | 0.85 ± 0.06 | - |

| 13-Dehydroxyindaconitine | 10 | 0.58 ± 0.04 | 31.8 |

| 13-Dehydroxyindaconitine | 30 | 0.42 ± 0.03 | 50.6 |

| Indomethacin | 10 | 0.31 ± 0.02* | 63.5 |

*Data is hypothetical and for illustrative purposes. Values are presented as Mean ± SEM. *p < 0.05 compared to vehicle.

Acute Toxicity

Assessing the acute toxicity of a compound is a critical step in its pharmacological screening. The median lethal dose (LD50) is a common measure of acute toxicity.[9]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

-

Animal Model: Female rats or mice are typically used.

-

Procedure:

-

A single animal is dosed at a starting dose level.

-

The animal is observed for signs of toxicity and mortality for a defined period (e.g., 48 hours).

-

If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.

-

This sequential dosing continues until specific stopping criteria are met.

-

-

Data Analysis: The LD50 is calculated using specialized software based on the outcomes of the sequential dosing.

Aconitum alkaloids are known to have a narrow therapeutic index, and toxicity is a significant concern.[10] While a specific LD50 for 13-Dehydroxyindaconitine is not available in the reviewed literature, related diterpenoid alkaloids have shown high toxicity, with LD50 values in the range of 0.15 mg/kg.[10] However, other less toxic alkaloids from this family have LD50 values greater than 50 mg/kg.[10]

Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling pathways. While the specific mechanism of 13-Dehydroxyindaconitine is not fully elucidated, it is hypothesized to involve the modulation of key inflammatory mediators. Diterpenoid alkaloids from Aconitum gymnandrum have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 cells.[11]

Below are diagrams illustrating a generalized experimental workflow for pharmacological screening and a potential anti-inflammatory signaling pathway that may be relevant for 13-Dehydroxyindaconitine.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]

- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. inotiv.com [inotiv.com]

- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mode of antinociceptive and toxic action of alkaloids of Aconitum spec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diterpenoid alkaloids from Aconitum gymnandrum Maxim. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Potential Therapeutic Effects of 13-Dehydroxyindaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Dehydroxyindaconitine, a diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium genera, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of 13-Dehydroxyindaconitine, focusing on its antioxidant, anti-inflammatory, and apoptotic-inducing properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate further research and development.

Introduction

13-Dehydroxyindaconitine is a naturally occurring C19-diterpenoid alkaloid. Structurally, it is characterized by the aconitine (B1665448) skeleton, a complex polycyclic framework. Its molecular formula is C₃₄H₄₇NO₉, with a molecular weight of 613.74 g/mol . The compound has been identified in species such as Aconitum kusnezoffii and Delphinium linearilobum. While alkaloids from these genera are often associated with toxicity, emerging research indicates that specific compounds, including 13-Dehydroxyindaconitine, may possess valuable pharmacological activities. This guide will delve into the scientific evidence supporting its potential as an antioxidant, anti-inflammatory, and pro-apoptotic agent.

Antioxidant Activity

The antioxidant properties of 13-Dehydroxyindaconitine are attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress. Oxidative stress is a key pathological factor in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Quantitative Antioxidant Data

| Assay | Test Substance | Result | Reference |

| DPPH Radical Scavenging | Delphinium linearilobum extract | Potent scavenging activity | [1] |

| ABTS Radical Scavenging | Delphinium linearilobum extract | Significant scavenging activity | [1] |

Note: The table above reflects data on plant extracts containing 13-Dehydroxyindaconitine. Further studies are required to determine the specific contribution of this alkaloid to the observed antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general methodology for assessing the antioxidant activity of a compound like 13-Dehydroxyindaconitine using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Objective: To determine the free radical scavenging capacity of 13-Dehydroxyindaconitine.

Materials:

-

13-Dehydroxyindaconitine

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (analytical grade)

-

96-well microplate

-

Microplate reader (spectrophotometer)

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 13-Dehydroxyindaconitine in methanol at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to obtain various test concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

Prepare a stock solution of ascorbic acid in methanol to be used as a positive control.

-

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of 13-Dehydroxyindaconitine, methanol (blank), or ascorbic acid to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Visualization: Antioxidant Mechanism Workflow

Caption: Workflow of 13-Dehydroxyindaconitine's antioxidant action.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases. 13-Dehydroxyindaconitine is hypothesized to exert anti-inflammatory effects by modulating key inflammatory pathways, such as the production of nitric oxide (NO) and pro-inflammatory cytokines.

Quantitative Anti-inflammatory Data

Specific quantitative data on the anti-inflammatory effects of 13-Dehydroxyindaconitine is currently limited in publicly accessible literature. Research on related alkaloids and plant extracts suggests a potential for inhibiting inflammatory mediators.

| Assay | Cell Line | Parameter Measured | Expected Outcome |

| Griess Assay | RAW 264.7 Macrophages | Nitric Oxide (NO) | Reduction in NO production |

| ELISA | RAW 264.7 Macrophages | Pro-inflammatory Cytokines (TNF-α, IL-6) | Decreased cytokine levels |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol outlines a standard method for evaluating the anti-inflammatory potential of 13-Dehydroxyindaconitine by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To assess the ability of 13-Dehydroxyindaconitine to inhibit NO production in RAW 264.7 macrophages.

Materials:

-

13-Dehydroxyindaconitine

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

96-well cell culture plate

-

Cell incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

-

Treatment:

-

Prepare various concentrations of 13-Dehydroxyindaconitine in DMEM.

-

Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of 13-Dehydroxyindaconitine.

-

Pre-incubate the cells with the compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

-

-

Griess Assay:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite (B80452) is generated to determine the concentration of nitrite in the samples.

-

-

Calculation:

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value is determined from the dose-response curve.

-

Visualization: Anti-inflammatory Signaling Pathway

Caption: Postulated anti-inflammatory mechanism of 13-Dehydroxyindaconitine.

Apoptosis Induction

The ability to induce apoptosis (programmed cell death) in cancer cells is a key characteristic of many chemotherapeutic agents. Preliminary indications from studies on related alkaloids suggest that 13-Dehydroxyindaconitine may have the potential to trigger apoptotic pathways in malignant cells.

Quantitative Apoptosis Data

Specific data quantifying the apoptotic effects of 13-Dehydroxyindaconitine (e.g., EC50 for apoptosis induction, percentage of apoptotic cells) are not yet available in peer-reviewed literature. Further research is needed to establish its efficacy and potency in various cancer cell lines.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol describes a common flow cytometry-based method to detect and quantify apoptosis induced by a test compound.

Objective: To determine if 13-Dehydroxyindaconitine induces apoptosis in a cancer cell line (e.g., HeLa, MCF-7).

Materials:

-

13-Dehydroxyindaconitine

-

Cancer cell line

-

Appropriate cell culture medium and supplements

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 13-Dehydroxyindaconitine for a specified time (e.g., 24, 48 hours). Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

-

The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Visualization: Intrinsic Apoptosis Pathway

Caption: Hypothesized intrinsic apoptosis pathway induced by 13-Dehydroxyindaconitine.

Conclusion and Future Directions

13-Dehydroxyindaconitine presents a promising scaffold for the development of novel therapeutic agents, particularly in the realms of antioxidant, anti-inflammatory, and anticancer therapies. The current body of evidence, primarily from studies on related compounds and plant extracts, provides a strong rationale for more focused research on the isolated molecule.

Future research should prioritize the following:

-

Quantitative Bioactivity: Determination of precise IC50 and EC50 values for the antioxidant, anti-inflammatory, and pro-apoptotic effects of purified 13-Dehydroxyindaconitine.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluation of the efficacy and safety of 13-Dehydroxyindaconitine in relevant animal models of disease.

-

Toxicology: A thorough toxicological assessment is crucial, given the known toxicity of other alkaloids from the Aconitum and Delphinium genera.

This in-depth technical guide serves as a foundational resource for the scientific community to advance the study of 13-Dehydroxyindaconitine and unlock its full therapeutic potential.

References

An In-Depth Technical Guide to CAS Number 77757-14-3 (13-Dehydroxyindaconitine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 77757-14-3, also known as 13-Dehydroxyindaconitine or 13,15-dideoxyaconitine. This diterpenoid alkaloid, isolated from plant species of the Aconitum genus, has garnered interest for its potential pharmacological activities. This document summarizes the available physicochemical data, explores its known biological effects, and provides detailed, representative experimental protocols for the evaluation of its key activities. The information is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

13-Dehydroxyindaconitine is a complex diterpenoid alkaloid. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 77757-14-3 | General Chemical Databases |

| IUPAC Name | 8-(acetyloxy)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl benzoate | [1] |

| Synonyms | 13,15-dideoxyaconitine, 13-Dehydroxyindaconitine | [1] |

| Molecular Formula | C₃₄H₄₇NO₉ | [1] |

| Molecular Weight | 613.74 g/mol | [1] |

| Appearance | Powder | [2] |

| Purity | Typically ≥97% (commercial sources) | [2] |

| Source | Aconitum sungpanense | [3][4] |

Known Biological Activities and Mechanism of Action

Preliminary research and the general understanding of Aconitum alkaloids suggest that 13-Dehydroxyindaconitine possesses several biological activities. The primary reported activities are antioxidant, anti-inflammatory, and potential anticancer effects. The mechanisms underlying these activities are areas of ongoing investigation.

Antioxidant Activity

13-Dehydroxyindaconitine has been reported to exhibit antioxidant properties.[5] The proposed mechanism involves the scavenging of free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress. By neutralizing these radicals, the compound can help protect cells from damage.

Anti-inflammatory Effects

The anti-inflammatory potential of this alkaloid is believed to stem from its ability to modulate key inflammatory pathways. This may include the inhibition of pro-inflammatory cytokine production, potentially through the modulation of transcription factors such as NF-κB.

Anticancer Potential

Some related Aconitum alkaloids have demonstrated cytotoxic effects against cancer cell lines. The proposed mechanism for 13-Dehydroxyindaconitine's potential anticancer activity involves the induction of apoptosis (programmed cell death) in cancer cells. This is thought to occur through the activation of caspases and the disruption of mitochondrial function.

Analgesic and Neurotoxic Effects of Related Alkaloids

It is important to note that many Aconitum alkaloids are known for their potent effects on the central nervous system, including analgesic and, at higher doses, neurotoxic effects. These effects are often mediated through the modulation of voltage-gated sodium channels. While specific data for 13-Dehydroxyindaconitine is limited, this is a critical area for further investigation.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments that can be used to characterize the biological activities of 13-Dehydroxyindaconitine. These are general protocols and may require optimization for this specific compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the compound and can be measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare a stock solution of 13-Dehydroxyindaconitine in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions of the compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

To 2 mL of the DPPH solution, add 2 mL of each dilution of the compound or the positive control.

-

For the blank, use 2 mL of the solvent instead of the compound solution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

-

Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This cell-based assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The amount of NO produced can be quantified indirectly by measuring the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-